

# Spectroscopic Profile of 3-Methyl-5-phenylpyridine: A Technical Guide

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## Compound of Interest

Compound Name: 3-Methyl-5-phenylpyridine

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This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **3-Methyl-5-phenylpyridine**. Aimed at researchers, scientists, and professionals in the field of drug development, this document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of the molecule.

## Introduction

**3-Methyl-5-phenylpyridine** is a substituted pyridine derivative with a molecular formula of  $C_{12}H_{11}N$  and a monoisotopic mass of 169.08914 Da. Its structure, featuring both a pyridine and a phenyl ring, gives rise to a distinct spectroscopic fingerprint, which is crucial for its identification and characterization in complex chemical environments. This guide presents a summary of its key spectral data and the experimental protocols for their acquisition.

## Spectroscopic Data

The following tables summarize the key quantitative data obtained from  $^1H$  NMR,  $^{13}C$  NMR, IR, and mass spectrometry analyses of **3-Methyl-5-phenylpyridine**.

### $^1H$ Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1H$  NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. The data presented here is typically acquired in a deuterated solvent such as chloroform-d ( $CDCl_3$ ).

Proton	Chemical Shift ( $\delta$ ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]
Pyridine-H2	8.5 - 8.7	d	~2.0
Pyridine-H4	7.6 - 7.8	t	~2.0
Pyridine-H6	8.4 - 8.6	d	~2.0
Phenyl-H	7.3 - 7.6	m	-
Methyl-H	2.4 - 2.6	s	-

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific experimental conditions.

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>13</sup>C NMR spectroscopy identifies the different carbon environments within the molecule.

Carbon	Chemical Shift ( $\delta$ ) [ppm]
Pyridine-C2	~150
Pyridine-C3	~133
Pyridine-C4	~137
Pyridine-C5	~135
Pyridine-C6	~148
Phenyl-C1'	~138
Phenyl-C2'/C6'	~127
Phenyl-C3'/C5'	~129
Phenyl-C4'	~128
Methyl-C	~18

Note: These are approximate chemical shift values. The exact values can be influenced by the solvent and experimental setup.

## Infrared (IR) Spectroscopy

IR spectroscopy reveals the functional groups present in a molecule through their characteristic vibrational frequencies.

Vibrational Mode	Frequency [cm <sup>-1</sup> ]	Intensity
Aromatic C-H Stretch	3000 - 3100	Medium
Aliphatic C-H Stretch	2850 - 3000	Medium
C=C and C=N Stretch (Aromatic Rings)	1400 - 1600	Strong, Multiple Bands
C-H Bend (Aromatic)	690 - 900	Strong

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio ( $m/z$ ) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. The predicted data for various adducts are presented below.<sup>[1]</sup>

Adduct	$m/z$
[M] <sup>+</sup>	169.08859
[M+H] <sup>+</sup>	170.09642
[M+Na] <sup>+</sup>	192.07836

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for organic compounds like **3-Methyl-5-phenylpyridine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

#### Sample Preparation:

- Approximately 5-10 mg of the solid **3-Methyl-5-phenylpyridine** sample is accurately weighed.
- The sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a small vial.
- The solution is then transferred to a standard 5 mm NMR tube.

#### Data Acquisition:

- The NMR tube is placed in the spectrometer.
- The magnetic field is shimmed to achieve homogeneity.
- For  $^1\text{H}$  NMR, standard pulse sequences are used to acquire the spectrum.
- For  $^{13}\text{C}$  NMR, proton-decoupled pulse sequences are typically employed to simplify the spectrum.
- The spectra are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

## Fourier-Transform Infrared (FT-IR) Spectroscopy

#### Sample Preparation (Thin Solid Film Method):

- A small amount of **3-Methyl-5-phenylpyridine** is dissolved in a volatile organic solvent (e.g., dichloromethane or acetone).
- A drop of the resulting solution is applied to the surface of a salt plate (e.g., NaCl or KBr).
- The solvent is allowed to evaporate completely, leaving a thin film of the solid compound on the plate.

#### Data Acquisition:

- A background spectrum of the clean, empty sample compartment is recorded.

- The salt plate with the sample film is placed in the spectrometer's sample holder.
- The infrared spectrum is recorded by passing an infrared beam through the sample.
- The resulting interferogram is Fourier-transformed to produce the final IR spectrum.

## Mass Spectrometry (MS)

Sample Introduction and Ionization:

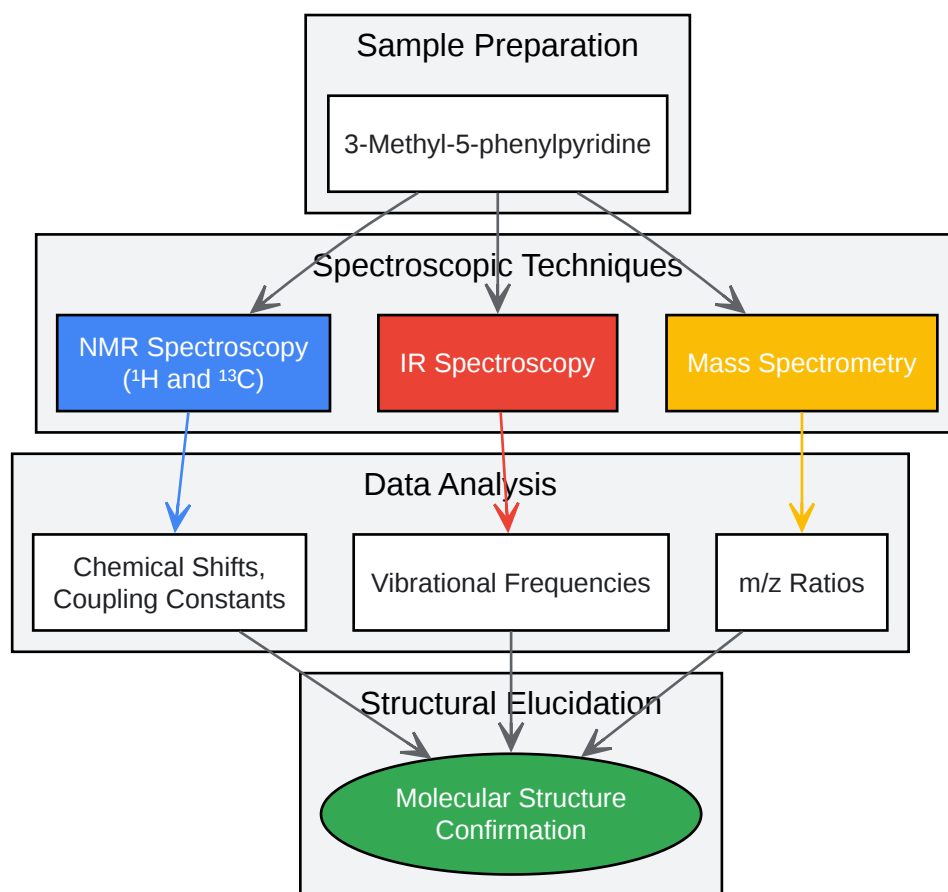
- A dilute solution of **3-Methyl-5-phenylpyridine** is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
- The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).
- The molecules are vaporized and then ionized, commonly using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).

Mass Analysis and Detection:

- The resulting ions are accelerated into a mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).
- A detector records the abundance of each ion at a specific  $m/z$  value, generating the mass spectrum.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound such as **3-Methyl-5-phenylpyridine**.



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A logical workflow for spectroscopic analysis.

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## References

- 1. PubChemLite - 3-methyl-5-phenylpyridine (C<sub>12</sub>H<sub>11</sub>N) [pubchemlite.lcsb.uni.lu]
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